molecular formula C5H10F3NO B12117672 4-(Trifluoromethoxy)butan-1-amine

4-(Trifluoromethoxy)butan-1-amine

Cat. No.: B12117672
M. Wt: 157.13 g/mol
InChI Key: UTGCQRNHDMKJPK-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-butylamine hydrochloride is a chemical compound with the molecular formula C5H11ClF3NO It is characterized by the presence of a trifluoromethoxy group attached to a butylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) to introduce the trifluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethoxy-butylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

4-Trifluoromethoxy-butylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Trifluoromethoxy-butylamine hydrochloride involves its interaction with molecular targets and pathways within biological systems. For example, in anti-cancer studies, similar compounds have been shown to activate AMP-activated protein kinase (AMPK), leading to the inactivation of the mTOR/p70S6K/4EBP1 pathway, which is crucial for cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-containing molecules, such as:

Uniqueness

4-Trifluoromethoxy-butylamine hydrochloride is unique due to its specific structure, which combines the trifluoromethoxy group with a butylamine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

4-(trifluoromethoxy)butan-1-amine

InChI

InChI=1S/C5H10F3NO/c6-5(7,8)10-4-2-1-3-9/h1-4,9H2

InChI Key

UTGCQRNHDMKJPK-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(F)(F)F)CN

Origin of Product

United States

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